molecular formula C39H74N2O12 B601234 2-Desethyl-2-propylazithromycin CAS No. 763924-54-5

2-Desethyl-2-propylazithromycin

Cat. No.: B601234
CAS No.: 763924-54-5
M. Wt: 763.04
InChI Key: PMJMEZRLHVDXSC-SBXXAWCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Desethyl-2-propylazithromycin is a semi-synthetic macrolide antibiotic . It has the molecular formula C39H74N2O12 . This compound is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

Azithromycin, from which this compound is derived, is a semi-synthetic macrolide antibiotic. It is derived from Erythromycin A through modification via oximation, Beckmann rearrangement, deoxidization, and Eschweiler-Clarke methylation .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 763.04 . It is a large molecule with multiple functional groups, including several hydroxyl groups and ether linkages .


Physical and Chemical Properties Analysis

This compound is a white or almost white powder . It is practically insoluble in water but freely soluble in anhydrous ethanol and methylene chloride . The compound has a molecular weight of 763.04 .

Scientific Research Applications

  • Antibiotics in COVID-19 Management : Azithromycin, a common macrolide antibiotic, has been explored for its potential anti-SARS-COV-2 activities, either to resolve co-existing bacterial infections or exploit its potential antiviral activities in COVID-19 patients. However, its precise antiviral mechanism is not well-understood, and its use against SARS-CoV-2 infection remains controversial (Yacouba, Olowo-Okere, & Yunusa, 2021).

  • Synthesis of Novel Macrolide Derivatives : Research on the total synthesis of desmethyl macrolide antibiotics, like tridesmethyl telithromycin, explores novel strategies for preparing bioactive antibiotics. This indicates ongoing efforts to develop novel antibiotics in response to growing antibiotic resistance (Velvadapu et al., 2011).

  • Antibiotic Resistance and Environmental Impact : The widespread use of antibiotics like azithromycin has implications for antibiotic resistance and environmental toxicity. Research indicates that antibiotics may pose a threat to aquatic environments and highlights the need for further studies on their chronic effects on aquatic organisms (Kovaláková et al., 2020).

  • Antibiotics in Cancer Treatment : Some macrolide antibiotics, like clarithromycin, have been explored for their potential role in treating various tumors. They exhibit multiple mechanisms of action, including anti-inflammatory and autophagy inhibition properties (Van Nuffel et al., 2015).

  • Antiviral and Immunomodulatory Properties : Azithromycin has demonstrated antiviral and immunomodulatory properties, making it a candidate for treating viral infections like COVID-19. However, its efficacy in treating SARS-CoV-2 and its mechanism of action in viral infections remain areas of active research (Damle et al., 2020).

Properties

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-2-propyl-1-oxa-6-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H74N2O12/c1-15-16-28-39(10,47)32(43)25(6)41(13)20-21(2)18-37(8,46)34(53-36-30(42)27(40(11)12)17-22(3)49-36)23(4)31(24(5)35(45)51-28)52-29-19-38(9,48-14)33(44)26(7)50-29/h21-34,36,42-44,46-47H,15-20H2,1-14H3/t21-,22-,23+,24-,25-,26+,27+,28-,29+,30-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJMEZRLHVDXSC-SBXXAWCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H74N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227226
Record name 2-Desethyl-2-propylazithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

763.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763924-54-5
Record name 2-Desethyl-2-propylazithromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0763924545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Desethyl-2-propylazithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DESETHYL-2-PROPYLAZITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K60AFU8FY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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